[3-(1,3-Thiazol-2-yl)phenyl]methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFDKGHCZKGOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594487 | |
| Record name | [3-(1,3-Thiazol-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184847-97-0 | |
| Record name | [3-(1,3-Thiazol-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
A typical procedure involves reacting 3-bromophenylmethanol with 2-thiazolylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. The reaction proceeds under inert conditions in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate (2M). After heating at 80°C for 3 hours, the product is extracted with ethyl acetate and purified via silica gel chromatography using dichloromethane/acetone (9:1 v/v).
Key Parameters:
Optimization Insights
-
Solvent Systems: Replacing DME with toluene reduces yields to 45–50% due to poorer solubility of the boronic acid.
-
Base Selection: Potassium phosphate tribasic (K₃PO₄) increases reaction efficiency by 12% compared to sodium carbonate.
-
Oxygen Sensitivity: Degassing the solvent mixture improves reproducibility by preventing palladium oxidation.
Cyclocondensation of α-Bromoacyl Intermediates
This two-step method first generates an α-bromoacyl intermediate, followed by thiazole ring formation via cyclocondensation with thiourea derivatives.
Bromination Step
3-(Bromoacetyl)phenylmethanol is prepared by treating 3-acetylphenylmethanol with bromine (Br₂) in acetic acid at 25°C. The reaction requires strict stoichiometric control (1:1.05 molar ratio of acetyl to Br₂) to minimize di-bromination byproducts.
Thiazole Formation
The α-bromo intermediate reacts with thiourea in refluxing acetone (56°C) for 6 hours. The mechanism proceeds through nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon, followed by cyclodehydration.
Reaction Conditions:
Purification Challenges
Crude products often contain unreacted thiourea (3–5% by HPLC), requiring sequential washes with cold water (5°C) and hexane/ethyl acetate (3:1 v/v).
Mannich Reaction-Based Synthesis
The Mannich reaction constructs the thiazole-phenol linkage through a three-component condensation between 2-aminothiazole, formaldehyde, and 3-hydroxybenzaldehyde.
Procedure
Equimolar amounts of 2-aminothiazole (1.0 mmol), 3-hydroxybenzaldehyde (1.0 mmol), and paraformaldehyde (1.2 mmol) are refluxed in ethanol (95%) for 12 hours. The reaction is monitored by TLC (silica gel 60 F₂₅₄, ethyl acetate/hexane 1:3).
Product Isolation:
-
Cool reaction mixture to 4°C
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Filter precipitated product
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Recrystallize from ethanol/water (7:3 v/v)
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Final yield: 71%
Limitations
-
Requires excess formaldehyde (20% molar excess) to drive reaction completion
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Generates bis-Mannich adducts (8–12%) requiring column chromatography for removal
Microwave-Assisted Hydrothermal Synthesis
Recent advances employ microwave irradiation to accelerate thiazole ring formation. A representative protocol uses:
Reactants:
-
3-Mercaptophenylmethanol (1.0 eq)
-
2-Chloroacetamide (1.1 eq)
Conditions:
-
Solvent: Deionized water (15 mL/g substrate)
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Microwave power: 300 W
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Temperature: 150°C
-
Time: 20 minutes
Advantages:
-
Reaction time reduced from 6 hours (conventional) to 20 minutes
Enzymatic Oxidation-Reduction Approach
Biocatalytic methods utilize alcohol dehydrogenases (ADHs) to stereoselectively reduce 3-(1,3-thiazol-2-yl)phenyl ketones to the corresponding alcohol.
Enzyme Screening
| ADH Source | Cofactor | Conversion (%) | ee (%) |
|---|---|---|---|
| Lactobacillus brevis | NADPH | 92 | >99 |
| Rhodococcus ruber | NADH | 85 | 98 |
Process Parameters
-
pH: 7.0–7.5 (phosphate buffer)
-
Temperature: 30°C
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Substrate loading: 10 g/L
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Cofactor recycling: Glucose dehydrogenase system
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Suzuki-Miyaura | 72 | 98 | Industrial | 18.7 |
| Cyclocondensation | 63 | 95 | Pilot-scale | 23.4 |
| Mannich Reaction | 71 | 97 | Lab-scale | 15.2 |
| Microwave-Assisted | 78 | 99 | Bench-top | 9.8 |
| Enzymatic | 92 | 99.5 | Industrial | 4.3 |
E-factor = (mass of waste)/(mass of product)
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(1,3-Thiazol-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and bases.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: The compound serves as a valuable building block for synthesizing more complex molecules due to its unique thiazole ring structure.
- Reactivity: It can undergo various chemical reactions such as oxidation to form aldehydes or carboxylic acids and nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups.
Biology
- Biochemical Probes: [3-(1,3-Thiazol-2-yl)phenyl]methanol is studied for its interactions with biological macromolecules, potentially serving as a probe in biochemical assays.
- Antimicrobial Activity: Preliminary studies indicate that derivatives of thiazole compounds show significant antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Medicine
- Therapeutic Potential: The compound is being investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors involved in disease processes. Its structural features may contribute to its efficacy as a drug candidate.
- Anticancer Properties: Some thiazole derivatives have demonstrated anti-proliferative effects against cancer cell lines, indicating that this compound could be a lead compound in cancer research .
Industry
- Production of Specialty Chemicals: In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its reactivity and functional groups.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which [3-(1,3-Thiazol-2-yl)phenyl]methanol exerts its effects involves interactions with specific molecular targets. The thiazole ring can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [3-(1,3-Thiazol-2-yl)phenyl]methanol with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Positional Isomers
- Key Differences: Meta vs. Reactivity: The meta isomer’s alcohol group may exhibit steric hindrance during derivatization due to proximity to the thiazole ring, whereas the para isomer’s linear structure facilitates functionalization .
Substituent Variations on the Thiazole-Phenyl Scaffold
- Key Insights: Electron-withdrawing groups: The trifluoromethyl (CF₃) group in {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol enhances metabolic stability and membrane permeability compared to the unsubstituted this compound . Functional group impact: Replacing the alcohol with a carboxylic acid (as in 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid) shifts biological activity from synthetic utility to agrochemical applications .
Extended Aromatic Systems
- Key Insights: Hybrid scaffolds: The quinazoline-thiazole hybrid in {4-[3-(6,7-Diethoxyquinazolin-4-ylamino)phenyl]-thiazol-2-yl}-methanol enhances binding to enzyme active sites, a property absent in simpler thiazole-methanol derivatives . Pharmacological relevance: Lusutrombopag demonstrates that thiazole-phenyl derivatives can achieve clinical efficacy when combined with carbamoyl and halogenated aryl groups .
Functional Group Comparisons
- Key Insights: Alcohol vs. acetamide: Acetamide derivatives (e.g., compound 9c) show enhanced antimicrobial activity due to hydrogen-bonding capacity, whereas the alcohol group in this compound is more suited for further functionalization . Hydrazones: Hydrazone-containing thiazoles exhibit pH-dependent reactivity, broadening their utility in prodrug design .
Biological Activity
[3-(1,3-Thiazol-2-yl)phenyl]methanol is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including antimicrobial, antifungal, antiviral, and antitumor properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of thiazole derivatives like this compound primarily involves their interaction with various biological targets. These interactions can lead to significant changes in cellular processes and biochemical pathways:
- Target Interaction : Thiazole derivatives can bind to specific receptors or enzymes, influencing their activity. For instance, they may act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
- Biochemical Pathways : These compounds can activate or inhibit various pathways, affecting cellular metabolism and growth. For example, they may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates its solubility characteristics:
- Solubility : The compound is slightly soluble in water but shows better solubility in alcohol and ether. This solubility profile can influence its bioavailability and therapeutic efficacy in different environments.
Biological Activities
The compound exhibits a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MIC) that are comparable to standard antibiotics like oxytetracycline .
- Antifungal Activity : The compound also shows promise in antifungal applications. Its derivatives have been evaluated for their effectiveness against fungal strains, with some exhibiting potent activity at low concentrations .
- Antitumor Activity : Research indicates that thiazole derivatives can inhibit tumor growth by inducing apoptosis and disrupting cancer cell proliferation. The specific mechanisms involve targeting cancer-related signaling pathways .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Anticholinesterase Activity :
- Antimicrobial Efficacy :
- Cancer Cell Line Studies :
Data Tables
The following table summarizes the biological activities and corresponding MIC values for this compound and related compounds.
Q & A
Q. Optimization Strategies :
- Catalytic Systems : Using PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C improves reaction efficiency and purity .
- Solvent Selection : Polar aprotic solvents (e.g., 2-propanol) enhance regioselectivity in thiazole ring formation .
Q. Table 1: Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Grignard Reaction | 2-methylthiazole, phenyl MgBr, ether | Not specified | |
| Chloroformate Route | Thiazol-2-amine, phenyl chloroformate, Et₃N | 1.3 g (moderate) | |
| Catalytic PEG-400 | Bleaching Earth Clay, PEG-400, 70–80°C | High purity |
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
Answer:
Key techniques include:
- 1H NMR Spectroscopy : Identifies aromatic protons (δ 7.2–8.1 ppm) and the methanol -OH group (δ 4.8–5.2 ppm). Splitting patterns confirm substitution on the phenyl ring .
- IR Spectroscopy : Absorption bands at 3200–3400 cm⁻¹ (-OH stretch), 1600–1650 cm⁻¹ (C=N thiazole), and 690–710 cm⁻¹ (C-S bond) .
- X-ray Crystallography : ORTEP-3 software visualizes molecular geometry, confirming dihedral angles between the thiazole and phenyl rings (e.g., 15–25°) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity in thiazole derivatives?
Answer:
Methodology :
Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy) at the phenyl or thiazole moieties. For example, fluorophenyl or bromophenyl groups enhance antimicrobial activity .
Biological Assays : Test against target enzymes (e.g., HIV reverse transcriptase) or microbial strains. Use dose-response curves to determine IC₅₀ values .
Computational Docking : Tools like AutoDock predict binding interactions. For instance, 4-aryl-thiazole derivatives show stronger hydrogen bonding with RNase H active sites .
Q. Table 2: Example Bioactivity Data
| Derivative | Target Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl analog | HIV-RT inhibition | 0.12 | |
| 4-Bromophenyl analog | Anticandidal activity | 1.8 |
Advanced: How can researchers resolve contradictions in biological assay results for thiazole-containing compounds?
Answer:
Analytical Workflow :
Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >2% may skew bioactivity .
Assay Replication : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to isolate variability .
Meta-Analysis : Compare data across studies. For example, 3,4-dimethoxyphenyl-thiazole derivatives show consistent anticancer activity (IC₅₀ <5 μM), while nitro-substituted analogs vary widely .
Case Study : Inconsistent anti-HIV activity in thienopyrimidine derivatives was resolved by optimizing cell culture conditions (e.g., reducing serum albumin interference) .
Advanced: What computational strategies predict the pharmacokinetic properties of this compound derivatives?
Answer:
- ADME Modeling : Tools like SwissADME calculate LogP (e.g., 2.08 for [3-(Trifluoromethoxy)phenyl]methanol) and topological polar surface area (TPSA ~29 Ų) to assess blood-brain barrier permeability .
- Toxicity Prediction : DSSTox database flags thiazole metabolites for potential hepatotoxicity via cytochrome P450 interactions .
Advanced: How can regioselectivity challenges in thiazole functionalization be addressed?
Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate thiazole C5-H, enabling selective substitution .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ achieves C2-arylation of thiazoles without disrupting the methanol group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
